2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves a multi-step process. One common method includes the Mannich reaction, which is a three-step protocol. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one
- 2-[4-(4-bromophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one .
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidin-4(3H)-one lies in its specific fluorophenyl group, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C16H19FN4O2 |
---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19FN4O2/c1-23-11-13-10-15(22)19-16(18-13)21-8-6-20(7-9-21)14-4-2-12(17)3-5-14/h2-5,10H,6-9,11H2,1H3,(H,18,19,22) |
InChI Key |
PBMBKCDBRNPVBB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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